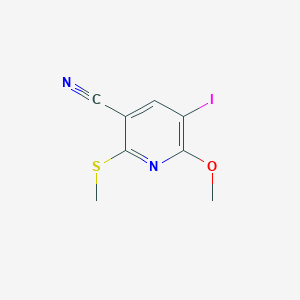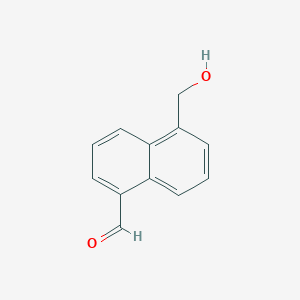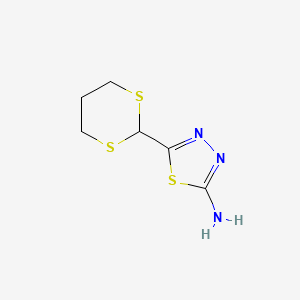![molecular formula C14H13N3O B8491560 (2-amino-1-phenyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B8491560.png)
(2-amino-1-phenyl-1H-benzo[d]imidazol-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-amino-1-phenyl-1H-benzo[d]imidazol-5-yl)methanol is a heterocyclic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The compound’s structure consists of a benzimidazole ring with an amino group at the 2-position, a phenyl group at the 1-position, and a hydroxymethyl group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-amino-1-phenyl-1H-benzo[d]imidazol-5-yl)methanol typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives under mild conditions . Sodium metabisulphite is often used as an oxidation agent in a mixture of solvents. The reaction proceeds efficiently, yielding the desired benzimidazole derivatives with high purity .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and consistency in product quality .
Analyse Des Réactions Chimiques
Types of Reactions
(2-amino-1-phenyl-1H-benzo[d]imidazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group at the 2-position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit enhanced biological activities .
Applications De Recherche Scientifique
(2-amino-1-phenyl-1H-benzo[d]imidazol-5-yl)methanol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its antimicrobial properties, including antibacterial and antifungal activities.
Mécanisme D'action
The mechanism of action of (2-amino-1-phenyl-1H-benzo[d]imidazol-5-yl)methanol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to DNA and proteins, disrupting their normal functions.
Pathways Involved: It can inhibit key enzymes involved in cell division and replication, leading to cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-phenylbenzimidazole: Similar structure but lacks the hydroxymethyl group.
1H-benzo[d]imidazole-2-amine: Similar structure but lacks the phenyl group at the 1-position.
Uniqueness
(2-amino-1-phenyl-1H-benzo[d]imidazol-5-yl)methanol is unique due to the presence of the hydroxymethyl group at the 5-position, which enhances its biological activity and photostability compared to other benzimidazole derivatives .
Propriétés
Formule moléculaire |
C14H13N3O |
|---|---|
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
(2-amino-1-phenylbenzimidazol-5-yl)methanol |
InChI |
InChI=1S/C14H13N3O/c15-14-16-12-8-10(9-18)6-7-13(12)17(14)11-4-2-1-3-5-11/h1-8,18H,9H2,(H2,15,16) |
Clé InChI |
GLBOUFQHLBAOOC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)CO)N=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


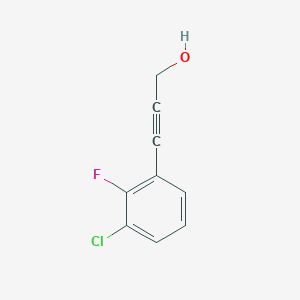
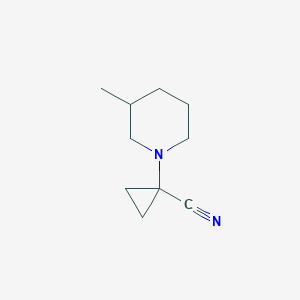
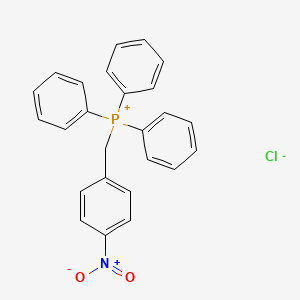
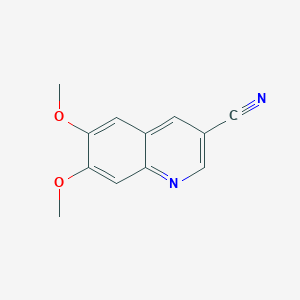


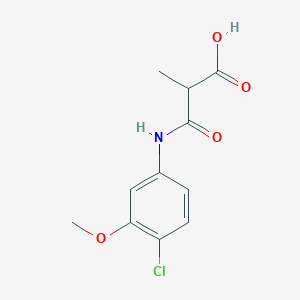
![Methyl 4-{[(methylsulfanyl)methoxy]methyl}benzoate](/img/structure/B8491533.png)
![2-[(tetrahydro-2H-pyran-2-yl)methyl]cyclohexanone](/img/structure/B8491540.png)
![4-[2-(2,6-Difluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]phenol](/img/structure/B8491545.png)
![2,5-Pyrrolidinedione, 1-[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]-](/img/structure/B8491547.png)
